![molecular formula C14H15Cl2N3O B2521933 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide CAS No. 2411226-29-2](/img/structure/B2521933.png)
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazole-containing compounds and has been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have a wide range of biochemical and physiological effects. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to induce cell death in cancer cells by activating the apoptotic pathway. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying inflammation, cancer, and neurodegenerative diseases. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its potential toxicity, as high doses of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide have been found to be toxic to cells.
Future Directions
There are many potential future directions for the study of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide. One area of future research could be the development of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide analogs with improved potency and selectivity. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide and its potential therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in humans.
Synthesis Methods
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-methyl-1-pyrazolin-5-one. This compound can then be reacted with 2-chloro-N-(propionyl)propanamide to form 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide.
Scientific Research Applications
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to have anti-cancer properties by inducing cell death in cancer cells. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques.
properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-10(15)14(20)17-9-13(19-8-2-7-18-19)11-3-5-12(16)6-4-11/h2-8,10,13H,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUFYDYTSSYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.